
Benzamide, 2,2'-dithiobis(N-((2-(hexyloxy)phenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)-: is a chemical compound with the molecular formula C16H16N2O2S2. It is part of a collection of rare and unique chemicals used primarily by early discovery researchers. This compound is known for its significant biological properties, including antibacterial and antifungal activities .
Analyse Des Réactions Chimiques
Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it useful in biological studies.
Medicine: Research into benzamide derivatives has revealed their potential in antiproliferative activities, particularly against cancer cell lines.
Industry: It is used in the development of new materials and as an antiseptic in cosmetics.
Mécanisme D'action
The mechanism by which Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s antibacterial and antifungal activities are likely due to its ability to disrupt cell membranes and inhibit essential enzymes in microorganisms. The antiproliferative effects against cancer cells may involve the inhibition of specific signaling pathways and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- can be compared with other similar compounds, such as:
2,2’-dithiobis(N-methylbenzamide): This compound has a similar structure but lacks the hexyloxyphenyl group, which may affect its biological activity.
N,N’- (2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide): This derivative exhibits significant antibacterial and antifungal activities, similar to Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)-.
Propriétés
Numéro CAS |
37806-21-6 |
|---|---|
Formule moléculaire |
C40H48N2O4S2 |
Poids moléculaire |
685.0 g/mol |
Nom IUPAC |
N-[(2-hexoxyphenyl)methyl]-2-[[2-[(2-hexoxyphenyl)methylcarbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C40H48N2O4S2/c1-3-5-7-17-27-45-35-23-13-9-19-31(35)29-41-39(43)33-21-11-15-25-37(33)47-48-38-26-16-12-22-34(38)40(44)42-30-32-20-10-14-24-36(32)46-28-18-8-6-4-2/h9-16,19-26H,3-8,17-18,27-30H2,1-2H3,(H,41,43)(H,42,44) |
Clé InChI |
HFKWXPONZYEQGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=CC=C1CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4=CC=CC=C4OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


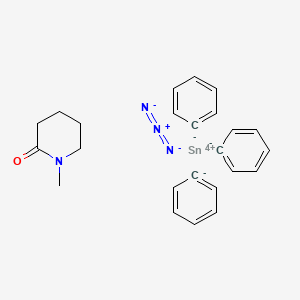

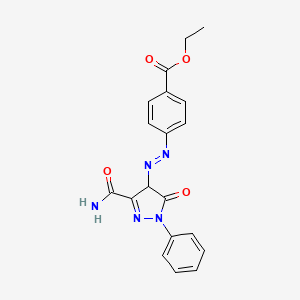

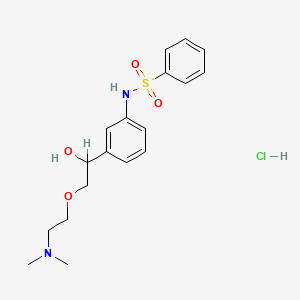
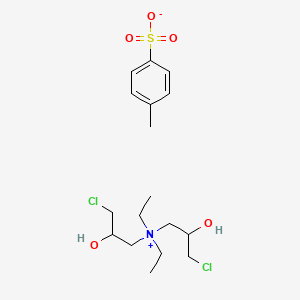


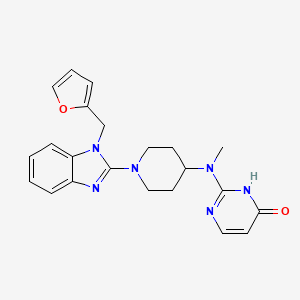
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)
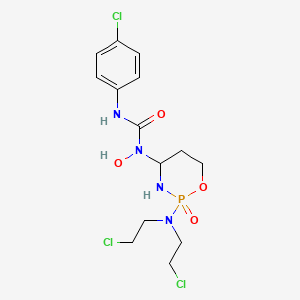
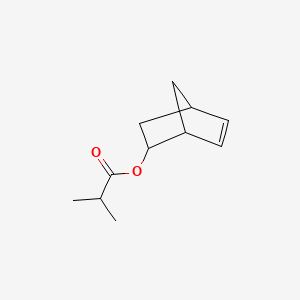
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)

